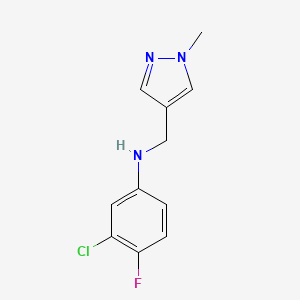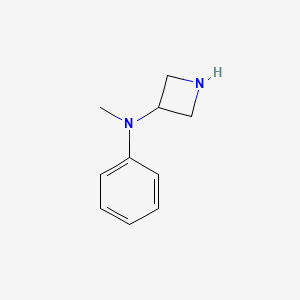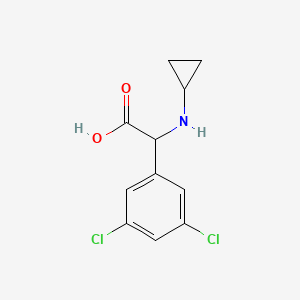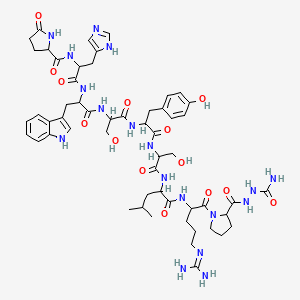
5-Iodo-2-(trifluoromethylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(trifluoromethylthio)pyridine is a chemical compound with the molecular formula C6H3F3INS and a molecular weight of 305.059 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the reaction of 2-chloro-5-(trifluoromethylthio)pyridine with iodine under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Iodo-2-(trifluoromethylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-2-(trifluoromethylthio)pyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
5-Iodo-2-(trifluoromethylthio)pyridine can be compared with other similar compounds, such as:
2-Iodo-5-trifluoromethyl-pyridine: This compound has a similar structure but lacks the trifluoromethylthio group.
2-Chloro-5-iodopyridine: This compound has a chlorine atom instead of the trifluoromethylthio group.
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a different ring structure but contains similar substituents.
The presence of the trifluoromethylthio group in this compound makes it unique, as it imparts distinct chemical properties that can be advantageous in various applications.
Properties
Molecular Formula |
C6H3F3INS |
|---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H |
InChI Key |
PBQRUQXLLDMFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)


![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)



![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)





